molecular formula C11H13BrO2 B6296374 2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane CAS No. 2221812-47-9

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane

Cat. No.: B6296374
CAS No.: 2221812-47-9
M. Wt: 257.12 g/mol
InChI Key: JCTQEJSYYZXLES-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a brominated dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,3-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with a strong acid like p-toluenesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2,3-dimethylphenyl)-1,3-dioxolane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(4-amino-2,3-dimethylphenyl)-1,3-dioxolane, while oxidation can produce 2-(4-hydroxy-2,3-dimethylphenyl)-1,3-dioxolane.

Scientific Research Applications

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and dioxolane ring can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2,3-dimethylphenyl)-1,3-dioxolane
  • 2-(4-Fluoro-2,3-dimethylphenyl)-1,3-dioxolane
  • 2-(4-Methyl-2,3-dimethylphenyl)-1,3-dioxolane

Uniqueness

2-(4-Bromo-2,3-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

2-(4-bromo-2,3-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-8(2)10(12)4-3-9(7)11-13-5-6-14-11/h3-4,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTQEJSYYZXLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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